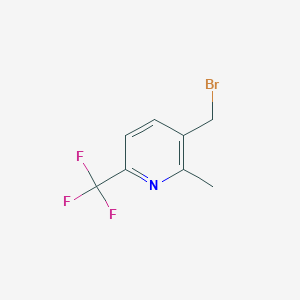
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Cat. No. B1526368
Key on ui cas rn:
917396-30-6
M. Wt: 254.05 g/mol
InChI Key: UBILXBRMQFSGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452892B2
Procedure details


A mixture of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.677 g, 8.77 mmol, 76% pure) in 48% aq. HBr (10 mL) was heated to reflux (oil bath temperature, 135° C.) for 24 h. The volatile components of the resulting biphasic mixture were distilled under vacuum to remove most of the hydrogen bromide (sodium hydroxide trap). The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3) and the organic phase was dried (MgSO4), filtered and evaporated. The solid residue was re-evaporated after addition of dichloromethane/hexanes to obtain the title compound as a tan solid, 1.19 g, 71% yield (based on the purity of the starting material). HPLC/MS: retention time=2.15 min, [M+H]30 =254.
Quantity
1.677 g
Type
reactant
Reaction Step One


Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.[BrH:14]>>[Br:14][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([C:10]([F:13])([F:12])[F:11])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.677 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=CC=C1CO)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The volatile components of the resulting biphasic mixture were distilled under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the hydrogen bromide (sodium hydroxide trap)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was re-evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition of dichloromethane/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1C(=NC(=CC1)C(F)(F)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
